

3-Bromo-2-isopropoxypyridine synonyms and trade names

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-isopropoxypyridine**

Cat. No.: **B1291406**

[Get Quote](#)

3-Bromo-2-isopropoxypyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

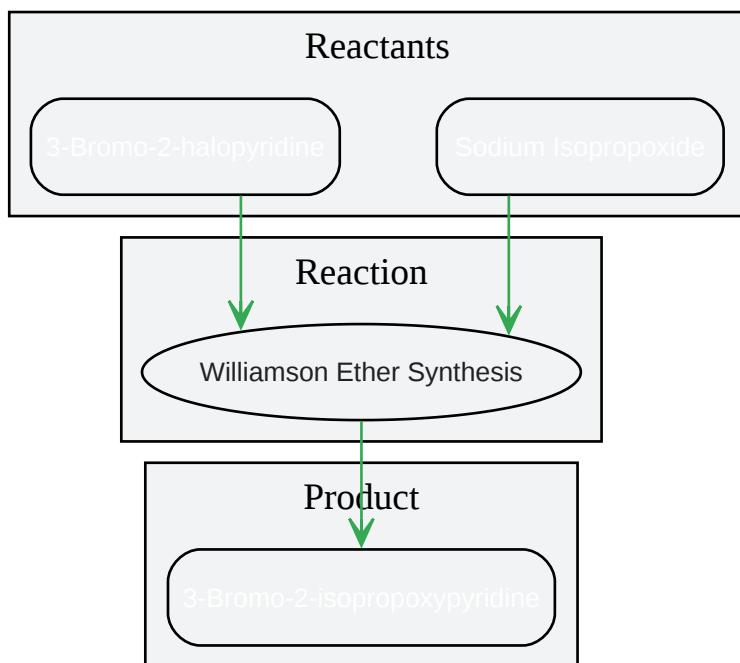
3-Bromo-2-isopropoxypyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and an isopropoxy group, makes it a versatile building block for the introduction of this heterocyclic scaffold into more complex molecules. This technical guide provides a summary of its known properties, synonyms, and a logical synthetic approach. However, it is important to note that detailed experimental data for this specific compound is not widely available in peer-reviewed literature.

Chemical Identity and Synonyms

The compound **3-Bromo-2-isopropoxypyridine** is identified by the following names and identifiers:

Property	Value
IUPAC Name	3-bromo-2-isopropoxypyridine
Synonyms	3-bromo-2-propan-2-yloxyypyridine ^[1] , 3-Bromo-2-(1-methylethoxy)pyridine
CAS Number	717843-55-5 ^[2]
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.07 g/mol
Canonical SMILES	CC(C)OC1=C(C=CC=N1)Br
InChI Key	UHQQSDAMSSVOQU-UHFFFAOYSA-N

Physicochemical Properties


Detailed experimental data on the physicochemical properties of **3-Bromo-2-isopropoxypyridine**, such as melting point, boiling point, and density, are not readily available in published literature. Chemical suppliers list it as a substance to be stored under an inert atmosphere at room temperature.

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Bromo-2-isopropoxypyridine** is not explicitly described in readily accessible scientific literature. However, a logical and commonly employed method for the preparation of similar alkoxy-substituted pyridines is the Williamson ether synthesis.^{[3][4][5][6][7]} This reaction involves the nucleophilic substitution of a halide by an alkoxide.

A plausible synthetic route would involve the reaction of a suitable 3-bromo-2-halopyridine (e.g., 3-bromo-2-chloropyridine or 3-bromo-2-fluoropyridine) with sodium isopropoxide. The isopropoxide anion, a strong nucleophile, would displace the halide at the 2-position of the pyridine ring.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to **3-Bromo-2-isopropoxypyridine**.

Spectroscopic Data

Experimentally determined spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **3-Bromo-2-isopropoxypyridine** are not available in the public domain. Chemical suppliers such as BLD Pharm may hold this data, but it is not openly published.^[8] For structurally related compounds, spectroscopic data is available and can provide an indication of expected spectral features.^{[9][10][11][12][13][14]}

Biological Activity

There is no specific information in the scientific literature regarding the biological activity of **3-Bromo-2-isopropoxypyridine**. However, the pyridine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and antiproliferative effects.^{[15][16][17][18]} The introduction of an isopropoxy group and a bromine atom could modulate the biological properties of the pyridine ring, making this compound a candidate for screening in drug discovery programs.

Applications in Research

Given its structure as a functionalized pyridine, **3-Bromo-2-isopropoxypyridine** is likely utilized as a building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the pyridine core into more complex molecular architectures.

Conclusion

3-Bromo-2-isopropoxypyridine is a commercially available substituted pyridine that holds potential as a synthetic intermediate. While detailed experimental data on its synthesis, physical properties, and biological activity are currently lacking in the public scientific literature, its structural features suggest its utility in the development of novel compounds in the fields of medicinal chemistry and materials science. Researchers interested in this compound are encouraged to perform their own characterization or contact chemical suppliers for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-Bromo-2-isopropoxypyridine | [frontierspecialtychemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 717843-55-5|3-Bromo-2-isopropoxypyridine|BLD Pharm [bldpharm.com]

- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-2-isopropoxypyridine synonyms and trade names]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291406#3-bromo-2-isopropoxypyridine-synonyms-and-trade-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com